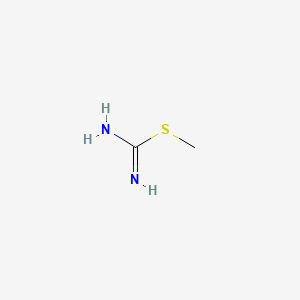

Carbamimidothioic acid, methyl ester

Description

Significance as a Class of Organic Compounds within Thioamide Chemistry

Carbamimidothioic acid, methyl ester belongs to the isothiourea class of compounds, which are structural isomers of thioureas. These compounds are a subset of the broader thioamide group. Thioamides and their derivatives are of significant interest in medicinal and synthetic chemistry due to their diverse biological activities and their utility as versatile building blocks for the synthesis of heterocyclic compounds. nih.gov The presence of both sulfur and nitrogen atoms imparts unique chemical properties to these molecules.

The thioamide functional group is an interesting isostere of the amide bond, with distinct characteristics. The carbon-sulfur double bond in thioamides is longer than the corresponding carbon-oxygen double bond in amides, a result of the larger van der Waals radius of sulfur. nih.gov Furthermore, thioamides act as stronger hydrogen bond donors but weaker hydrogen bond acceptors compared to their amide counterparts. nih.gov These properties influence their interaction with biological targets and their behavior in chemical reactions. S-methylisothiourea, as a stable and accessible isothiourea derivative, serves as a key representative for studying the chemistry of this class of compounds. It is frequently employed as a precursor for the synthesis of guanidines and various nitrogen- and sulfur-containing heterocycles.

Historical Context and Evolution of Research Trajectories

Research into S-methylisothiourea and its salts dates back to early investigations into the reactions of thiourea (B124793). A common and long-standing method for its synthesis involves the methylation of thiourea with reagents like dimethyl sulfate (B86663). orgsyn.orgchemicalbook.com This reaction proceeds by the alkylation of the sulfur atom of thiourea, a testament to its nucleophilic character.

Initially, the research focus was primarily on the fundamental synthesis and characterization of S-methylisothiourea and its simple reactions. Over time, the trajectory of research has evolved significantly. In the mid-1990s, a pivotal discovery was made regarding the biological activity of S-methylisothiourea. It was identified as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). selleckchem.commerckmillipore.com This discovery opened up new avenues of research in medicinal chemistry, with numerous studies exploring its potential therapeutic applications. selleckchem.comambeed.com The focus shifted from its basic chemical properties to its interactions with biological systems and its potential as a pharmacological tool.

Overview of Academic Relevance in Synthetic and Mechanistic Studies

In contemporary chemical research, S-methylisothiourea and its derivatives continue to be of high academic relevance, particularly in the realms of organic synthesis and mechanistic investigations.

Synthetic Applications: S-methylisothiourea is a valuable reagent in organic synthesis. Its primary use is as a synthon for the guanidinyl group, which is a common structural motif in many biologically active molecules and natural products. The reaction of S-methylisothiourea with amines provides a straightforward route to a wide variety of substituted guanidines.

Furthermore, it is a key intermediate in the production of various pharmaceuticals and agrochemicals. For instance, it is used in the synthesis of fungicides and insecticides. The isothiourea moiety can also be incorporated into more complex molecular scaffolds to generate novel heterocyclic systems with potential biological activities.

Mechanistic Studies: The reactivity of S-methylisothiourea and related isothioureas makes them valuable tools for mechanistic studies. For example, isothioureas have been employed as catalysts in asymmetric synthesis. rsc.org Kinetic studies involving isothiourea-mediated reactions have provided insights into reaction mechanisms, such as the identification of rate-determining steps. rsc.org The study of its inhibitory action on iNOS has also contributed to a deeper understanding of the enzyme's active site and mechanism of action. selleckchem.com The ability of S-methylisothiourea to act as a competitive inhibitor at the L-arginine binding site of iNOS has been a key finding from these mechanistic investigations. selleckchem.com

Chemical Data

Below is a table summarizing some of the key chemical properties of S-methylisothiourea and its common salt form.

| Property | Value |

| Compound Name | This compound (S-Methylisothiourea) |

| CAS Number | 2986-19-8 (free base) |

| Molecular Formula | C2H6N2S |

| Molecular Weight | 90.15 g/mol |

| Common Salt Form | S-Methylisothiourea sulfate |

| CAS Number (Sulfate) | 867-44-7 |

| Molecular Formula (Sulfate) | C4H14N4O4S3 |

| Molecular Weight (Sulfate) | 278.37 g/mol |

| Melting Point (Sulfate) | 240-241 °C (decomposes) sigmaaldrich.com |

| Solubility (Sulfate) | Soluble in water, insoluble in organic solvents. |

Structure

3D Structure

Properties

IUPAC Name |

methyl carbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2S/c1-5-2(3)4/h1H3,(H3,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDKIZNHOCEXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1068-58-2 (mono-hydrobromide), 14527-26-5 (sulfate[1:1]), 2260-00-6 (sulfate), 4338-95-8 (mono-hydriodide), 53114-57-1 (mono-hydrochloride), 867-44-7 (sulfate[2:1]) | |

| Record name | S-Methylisothiopseudouronium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002986198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60903780 | |

| Record name | NoName_4527 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60903780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2986-19-8 | |

| Record name | Methylisothiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2986-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Methylisothiopseudouronium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002986198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-2-THIOPSEUDOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES8C3884JW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Carbamimidothioic Acid, Methyl Ester and Its Analogues

Classical and Established Synthesis Routes

The traditional methods for synthesizing S-methylisothiourea and related compounds are well-established, primarily involving the direct alkylation of the sulfur atom in a thiourea (B124793) backbone.

Reaction of Thiourea with Methyl Iodide for S-Methylation

The reaction of thiourea with a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), is a cornerstone for the synthesis of Carbamimidothioic acid, methyl ester, typically isolated as a salt. google.comorgsyn.org The sulfur atom in thiourea acts as a nucleophile, attacking the methyl group of the methylating agent in a classic SN2 reaction. pearson.com This process yields an isothiouronium salt. pearson.com

A common procedure involves mixing finely divided thiourea with a methylating agent, often in a solvent like water or methanol (B129727). google.comorgsyn.org For instance, reacting thiourea with dimethyl sulfate in water, initially spontaneously and then under reflux, produces S-methylisothiourea sulfate in high yields. orgsyn.org Similarly, the reaction of thiourea with methyl bromide in methanol also yields the corresponding S-methylisothiouronium salt. google.com The resulting salt can then be used in further synthetic steps.

| Reactants | Reagent | Solvent | Product | Yield |

| Thiourea | Dimethyl Sulfate | Water | S-Methylisothiourea sulfate | 79–84% orgsyn.org |

| Thiourea | Methyl Iodide | Ethanol (B145695) | S-Methylisothiourea hydroiodide | - |

| Thiourea | Methyl Bromide | Methanol | S-Methylisothiourea hydrobromide | - google.com |

Direct S-Alkylation of Thioureas

The direct S-alkylation is a general method applicable not only to the synthesis of the methyl ester but also to a wide array of S-alkylated isothioureas. researchgate.net This reaction involves treating thiourea or a substituted thiourea with an alkyl halide. pearson.comlibretexts.org The nucleophilic sulfur atom displaces the halide from the alkyl group, forming an S-alkylisothiouronium salt. pearson.comlibretexts.org This method is particularly effective for primary alkyl halides. ias.ac.in

The reaction is a standard nucleophilic substitution, where thiourea serves as the sulfur nucleophile. pearson.com The resulting S-alkylisothiouronium salts are often stable and can be isolated, or they can be used in situ for subsequent reactions, such as hydrolysis to form thiols. pearson.comlibretexts.org The general applicability of this reaction makes it a fundamental tool in organic synthesis for introducing the isothiourea moiety. researchgate.net

Advanced and Diversified Synthetic Approaches

Modern synthetic chemistry has introduced more sophisticated and varied methods for the preparation of carbamimidothioates, allowing for greater control over substitution patterns and reaction conditions.

Preparation of Carbamimidothioates from Arylisothiocyanates and Amines

Substituted carbamimidothioates can be accessed through multi-component reactions involving isothiocyanates. A general method for preparing N,N'-disubstituted and N,N,N'-trisubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine. nih.govorgsyn.org For example, reacting benzyl (B1604629) isothiocyanate with dibenzylamine (B1670424) in toluene (B28343) at room temperature yields N,N,N'-tribenzylthiourea. nih.gov

These substituted thioureas can then undergo S-methylation. For instance, resin-bound thioureas, prepared by condensing amines with isothiocyanates, can be reacted with methyl iodide to afford the corresponding S-methyl isothioureas after cleavage from the solid support. nih.gov This approach allows for the synthesis of a diverse library of substituted carbamimidothioates.

Regioselective S-Methylation of Substituted Thioureas via Phase-Transfer Catalysis

The alkylation of substituted thioureas can potentially occur at either the sulfur or a nitrogen atom. Achieving regioselectivity for S-alkylation is crucial, and phase-transfer catalysis (PTC) has emerged as a powerful tool to facilitate this. acsgcipr.orgyoutube.com PTC involves the use of a catalyst, typically a quaternary ammonium (B1175870) salt, to transport a reactant from an aqueous phase to an organic phase where the reaction occurs. youtube.com

In the context of S-methylation, a substituted thiourea can be deprotonated by a base in the aqueous phase. The phase-transfer catalyst can then form an ion pair with the resulting thiolate anion and transfer it into the organic phase containing the methylating agent. This enhances the nucleophilicity of the sulfur atom and promotes selective S-alkylation over N-alkylation. This method is advantageous as it often allows for milder reaction conditions, the use of less hazardous bases, and can be performed with a wider range of solvents. acsgcipr.org The efficiency of the catalysis can depend on the structure of the phase-transfer catalyst. acs.orgnih.gov

Synthesis of N,N-Di- and Trisubstituted Carbamimidothioates

The synthesis of N,N-di- and trisubstituted carbamimidothioates often starts with the preparation of the corresponding substituted thioureas. N,N-disubstituted thioureas can be synthesized by reacting a substituted isothiocyanate with a suitable amine. nih.govmdpi.com For instance, hydrazide derivatives can react with isothiocyanates to yield N,N-disubstituted thioureas. nih.govmdpi.com

For N,N,N'-trisubstituted derivatives, a common route is the reaction of a disubstituted amine with an isothiocyanate. nih.gov An example is the synthesis of N-methyl-N,N'-diphenylthiourea or N,N-di-n-butyl-N'-phenylthiourea. nih.gov Once the desired substituted thiourea is obtained, it can be S-methylated using reagents like methyl iodide to produce the target N,N-di- or trisubstituted carbamimidothioate. nih.gov Solid-phase synthesis has also been employed to create libraries of trisubstituted thioureas, which are then S-methylated. nih.gov

| Precursors | Reaction Type | Product Class |

| Isothiocyanate + Amine | Addition | N,N'-Disubstituted Thiourea nih.govmdpi.com |

| Isothiocyanate + Disubstituted Amine | Addition | N,N,N'-Trisubstituted Thiourea nih.gov |

| Substituted Thiourea + Methyl Iodide | S-Methylation | N-Substituted S-Methylisothiourea nih.gov |

Green Chemistry Considerations in Synthesis Protocols

The growing emphasis on sustainable chemical manufacturing has led to the critical evaluation of synthetic protocols for widely used compounds like this compound (S-methylisothiourea) and its analogues. Green chemistry principles focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. This section examines traditional versus greener synthetic routes for S-methylisothiourea sulfate, highlighting key green metrics to quantify their comparative environmental impact.

A prevalent traditional method for synthesizing S-methylisothiourea sulfate involves the methylation of thiourea using dimethyl sulfate. chemicalbook.comorgsyn.org While effective, this route employs dimethyl sulfate, a reagent recognized for its high toxicity and carcinogenic properties, posing significant handling risks and environmental concerns. orgsyn.org The reaction is typically performed in water, and the product is often isolated using a significant volume of ethanol for precipitation and washing, which contributes to the solvent waste stream. orgsyn.org

In contrast, greener alternatives have been developed to mitigate these hazards. One notable method, outlined in a patent, utilizes the reaction of cyanamide (B42294) with methyl mercaptan in an acetic acid solvent system. google.com This is followed by the addition of sulfuric acid to yield the final sulfate salt. google.com This approach successfully avoids the use of the highly toxic dimethyl sulfate, a key objective from a green chemistry perspective. google.com

To provide a quantitative comparison of these synthetic strategies, several green chemistry metrics can be applied, including Atom Economy (AE), Environmental Factor (E-factor), and Process Mass Intensity (PMI).

Atom Economy (AE) : This metric calculates the theoretical efficiency of a reaction by determining the proportion of reactant atoms incorporated into the desired product. jocpr.comprimescholars.com An ideal, 100% atom-economical reaction would incorporate all reactant atoms into the final product, generating no byproducts. scranton.edu

Environmental Factor (E-factor) : Proposed by Roger Sheldon, the E-factor is a simple yet powerful metric defined as the total mass of waste generated per unit mass of product. rsc.org Lower E-factors signify less waste and a greener process.

Process Mass Intensity (PMI) : A holistic metric widely adopted by the pharmaceutical industry, PMI considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product. A lower PMI indicates a more efficient and less wasteful process.

The following data tables provide a comparative analysis of the traditional and greener synthesis routes for S-methylisothiourea sulfate based on these metrics. The calculations are derived from established laboratory procedures. orgsyn.orggoogle.com

Comparative Analysis of Synthetic Routes

Table 1: Green Metrics Comparison for S-methylisothiourea Sulfate Synthesis

| Metric | Traditional Route (Thiourea + Dimethyl Sulfate) orgsyn.org | Greener Route (Cyanamide + Methyl Mercaptan) google.com | Comment |

|---|---|---|---|

| Atom Economy (AE) | 100% | 76.4% | The traditional route is an addition reaction with 100% theoretical atom economy. The greener route produces acetic acid as a major byproduct. |

| E-factor | ~4.0 | ~1.9 | The greener route generates significantly less waste, primarily due to more efficient solvent use and fewer purification steps. |

| Process Mass Intensity (PMI) | ~5.0 | ~2.9 | The overall mass of materials used per kg of product is substantially lower for the greener synthesis. |

Table 2: Detailed Breakdown for Green Metrics Calculation

| Parameter | Traditional Route (Thiourea + Dimethyl Sulfate) orgsyn.org | Greener Route (Cyanamide + Methyl Mercaptan) google.com |

|---|---|---|

| Reactants | Thiourea, Dimethyl Sulfate | Cyanamide, Methyl Mercaptan, Sulfuric Acid |

| Solvent(s) | Water, Ethanol | Glacial Acetic Acid, Methanol |

| Key Hazard Avoided | - | Avoids highly toxic and carcinogenic Dimethyl Sulfate. google.com |

| Product Yield (Reported) | 79-84% | ~78% |

| Calculated Mass of Waste per Mole of Product | ~1.1 kg | ~0.53 kg |

| Calculated Total Mass Input per Mole of Product | ~1.38 kg | ~0.81 kg |

Note: The values for E-factor and PMI are calculated based on the procedures detailed in the cited literature orgsyn.orggoogle.com and include reactants, solvents used for the reaction and work-up/washing. These values are estimates to illustrate the comparative greenness of the processes.

Chemical Reactivity and Mechanistic Investigations of Carbamimidothioic Acid, Methyl Ester

Fundamental Reactivity Patterns

The chemical nature of S-methylisothiourea is defined by the interplay between the nucleophilic sulfur atom, the electrophilic imino carbon, and the amine functionalities.

The sulfur atom in Carbamimidothioic acid, methyl ester is highly nucleophilic, a characteristic property of sulfur compounds like thiols and sulfides. libretexts.orgmsu.edu This enhanced nucleophilicity, which is significantly greater than that of its oxygen analogue (O-methylisourea), allows the sulfur to readily participate in nucleophilic substitution reactions. libretexts.orgmsu.edu In these reactions, the sulfur atom acts as the nucleophile, attacking an electrophilic center (such as an alkyl halide) to displace a leaving group. smolecule.comyoutube.com

This process, typically following an SN2 mechanism, results in the formation of a new carbon-sulfur bond, yielding sulfonium (B1226848) salts. libretexts.org The reactivity of sulfur nucleophiles is a cornerstone of organic synthesis, and the thiolate conjugate base of a thiol is recognized as an excellent nucleophile for SN2 reactions. libretexts.orgmsu.edu Similarly, the sulfur in S-methylisothiourea can effectively attack electrophiles, making it a valuable synthon for introducing the isothiourea moiety into various molecular scaffolds. nih.gov

This compound is susceptible to hydrolysis, a reaction that splits the molecule with water, under both acidic and basic catalysis. smolecule.comlibretexts.org The products and reaction dynamics differ significantly between the two conditions.

Acidic Hydrolysis : In the presence of a dilute strong acid (e.g., HCl or H₂SO₄) and heat, the ester undergoes hydrolysis in a reversible reaction. libretexts.orgchemguide.co.uk The reaction is an equilibrium process, and to drive it towards completion, a large excess of water is typically used. libretexts.orgchemguide.co.uk The mechanism involves protonation of the imino nitrogen or the sulfur atom, enhancing the electrophilicity of the central carbon, followed by nucleophilic attack by water. The final products are carbamimidothioic acid (which may be unstable) and methanol (B129727). smolecule.com

Basic Hydrolysis (Saponification) : When heated with a dilute aqueous alkali, such as sodium hydroxide (B78521), S-methylisothiourea undergoes basic hydrolysis. chemguide.co.ukmasterorganicchemistry.com This process, often called saponification, is effectively irreversible. masterorganicchemistry.com The reaction proceeds via nucleophilic addition of a hydroxide ion to the central carbon, followed by the elimination of the methanethiolate (B1210775) (or methanol after proton transfer) leaving group. masterorganicchemistry.com This initially forms a salt of the carbamic acid and methanol. A subsequent acidification step is required to neutralize the carboxylate salt and obtain the final carboxylic acid product. masterorganicchemistry.comyoutube.com This method is generally preferred for hydrolysis due to its irreversibility and the ease of separating the products. chemguide.co.uk

Thiourea (B124793) and its derivatives, including this compound, are exceptional ligands in coordination chemistry due to the presence of multiple donor sites, primarily the sulfur and nitrogen atoms. mdpi.comnih.gov These ligands readily form stable complexes with a wide array of transition metals. mdpi.comresearchtrends.net

The coordination mode of S-methylisothiourea can vary depending on the metal ion, the reaction conditions, and the presence of other ligands. mdpi.com

Monodentate Coordination : The most common mode of coordination is through the soft sulfur atom, which acts as a neutral monodentate ligand. mdpi.com This has been observed in complexes with metals such as Cu(II), Pd(II), Pt(II), and Hg(II) under neutral conditions. mdpi.com

Bidentate Coordination : In basic media, the ligand can be deprotonated, allowing it to act as a bidentate chelating agent, coordinating through both the sulfur and one of the nitrogen atoms. mdpi.com

The formation of these metal complexes can significantly alter the electronic properties and reactivity of the organic ligand, opening avenues for catalytic applications. While the general catalytic potential of thiourea-metal complexes is recognized in fields like organo-catalysis, the specific catalytic cycles involving S-methylisothiourea complexes are a subject of ongoing research. mdpi.comnih.gov The ability of the metal center to activate substrates and facilitate bond formation is a key feature of their potential catalytic utility. nih.govwhiterose.ac.uk

Table 1: Coordination Behavior of Thiourea Derivatives with Selected Metal Ions

| Metal Ion | Coordination Mode | Coordination Atoms | Conditions |

| Co(II) | Monodentate | S | Neutral |

| Pd(II) | Monodentate | S | Neutral |

| Pt(II) | Monodentate | S | Neutral |

| Ni(II) | Bidentate (Chelating) | S, N | Basic |

| Cu(II) | Bidentate (Chelating) | S, N | Basic |

This table summarizes general coordination patterns observed for thiourea derivatives, which are expected to be similar for this compound. Data synthesized from research on thiourea-metal complexes. mdpi.comresearchtrends.net

Role in Heterocyclic Compound Synthesis

The structural components of this compound make it a valuable building block for the synthesis of nitrogen-containing heterocycles, most notably imidazoles.

Imidazoles are a fundamentally important class of heterocyclic compounds found in many biologically active molecules. wjpsonline.com One powerful method for their synthesis is the Van Leusen imidazole (B134444) synthesis, which involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC), a classic example of an activated methylene (B1212753) isocyanide. organic-chemistry.orgnih.gov

In a related synthetic strategy, this compound can serve as the N-C-N "amidine" synthon. The reaction involves a [3+2] cycloaddition between the S-methylisothiourea and an activated methylene isocyanide. nih.gov The isocyanide component, which possesses a reactive isocyanide carbon and an adjacent acidic methylene group, provides two carbon atoms to the final ring system. organic-chemistry.orgorganic-chemistry.org The reaction is typically promoted by a base, which deprotonates the methylene group of the isocyanide, transforming it into a potent nucleophile. nih.gov

Table 2: Key Components in Imidazole Synthesis via Cyclization

| Reactant Type | Example Compound | Role in Imidazole Ring |

| Amidine Synthon | This compound | Provides N1, C2, and N3 atoms |

| Activated Methylene Isocyanide | Tosylmethyl isocyanide (TosMIC) | Provides C4 and C5 atoms |

| Base | Lithium hexamethyldisilazide (LiHMDS) | Deprotonates isocyanide |

The synthesis of an imidazole ring from this compound and an activated methylene isocyanide, such as TosMIC, can be envisioned through a multi-step mechanism initiated by a base. organic-chemistry.orgnih.govnih.gov

Anion Formation : The reaction begins with the deprotonation of the activated methylene group of TosMIC by a strong base (e.g., LiHMDS), generating a highly nucleophilic isocyanide-stabilized anion. nih.gov

Nucleophilic Addition : This carbanion then performs a nucleophilic attack on the electrophilic imino carbon of S-methylisothiourea. This forms a linear adduct intermediate.

Intramolecular Cyclization (5-endo-dig) : The next step is a ring-closing reaction. A terminal nitrogen atom of the isothiourea moiety attacks the electron-deficient isocyanide carbon. This intramolecular cyclization forms a five-membered dihyroimidazole (imidazoline) intermediate. nih.gov

Aromatization : The final step is the aromatization of the ring to form the stable imidazole product. This occurs through the elimination of the leaving groups originally attached to the reactants—the methylthio (-SMe) group from the isothiourea part and the p-toluenesulfinic acid (TosH) from the TosMIC part. organic-chemistry.org This elimination-aromatization cascade drives the reaction to completion.

This pathway highlights the modular and efficient nature of using isocyanide-based cyclization reactions for constructing complex heterocyclic systems from simple precursors. organic-chemistry.orgbeilstein-journals.org

Cyclization Reactions with Activated Methylene Isocyanides for Imidazole Formation

Influence of Isocyanide and Carbamimidothioate Structural Diversity on Imidazole Formation

The synthesis of imidazole derivatives through the condensation of isocyanides with this compound represents a significant area of research, although direct literature on this specific reaction is limited. However, the broader context of imidazole synthesis from isocyanides and other nitrogen-containing π-electrophiles provides valuable insights. The structural diversity of both the isocyanide and the carbamimidothioate precursor is expected to play a crucial role in the efficiency and outcome of the reaction.

Generally, the condensation of metalated isocyanides with nitrogenous π-electrophiles is a well-established and efficient method for constructing the imidazole ring. beilstein-journals.orgd-nb.inforesearchgate.net In a typical reaction, deprotonation of an isocyanide generates a potent nucleophile that can attack an appropriate electrophile, such as a nitrile or an imine, to initiate the cyclization process. beilstein-journals.orgd-nb.inforesearchgate.net The nature of the substituents on the isocyanide can significantly impact its reactivity. Electron-withdrawing groups adjacent to the isocyanide functionality can facilitate deprotonation but may result in a less nucleophilic anion, potentially hindering its reaction with less reactive electrophiles. thieme.com Conversely, electron-donating groups can enhance the nucleophilicity of the isocyanide anion.

The structural features of the carbamimidothioate component would also influence the reaction. The presence of the methylthio group makes S-methylisothiourea a good leaving group, which could be advantageous in the cyclization step. Variations in the substitution pattern on the nitrogen atoms of the carbamimidothioate could affect its nucleophilicity and steric hindrance, thereby influencing the rate and success of the initial condensation with the isocyanide. For instance, the use of substituted S-alkylisothioureas has been shown to prevent side reactions like dealkylation in other heterocyclic syntheses.

Cyclization with Sodium Azide (B81097) for 1,5-Disubstituted Tetrazole Synthesis

The reaction of this compound with sodium azide is a potential pathway for the synthesis of 1,5-disubstituted tetrazoles. This transformation is conceptually related to the well-established Ugi-azide four-component reaction (UA-4CR), a powerful tool for the synthesis of this class of heterocycles. nih.gov The UA-4CR involves the reaction of an aldehyde, an amine, an isocyanide, and an azide source (often trimethylsilyl (B98337) azide or sodium azide) to generate the tetrazole ring. nih.govmdpi.com

In the context of using this compound, it would serve as the amine component in a modified Ugi-azide reaction. The reaction would likely proceed through the initial formation of an imine from the condensation of an aldehyde and S-methylisothiourea. Subsequent attack by the isocyanide and the azide anion would lead to the formation of the tetrazole ring. The versatility of the Ugi-azide reaction allows for the introduction of a wide range of substituents at the 1 and 5 positions of the tetrazole ring by varying the aldehyde, isocyanide, and in this case, the carbamimidothioate precursor. beilstein-journals.orgnih.gov

Proposed Mechanistic Pathways for Tetrazole Formation

The mechanism for the formation of 1,5-disubstituted tetrazoles from the reaction of this compound, an aldehyde, an isocyanide, and sodium azide is proposed to follow the general pathway of the Ugi-azide reaction.

The reaction is initiated by the condensation of the aldehyde and this compound to form a Schiff base (imine). This is followed by the nucleophilic attack of the isocyanide on the protonated imine, generating a nitrilium ion intermediate. The azide anion then attacks the nitrilium ion to form a linear adduct. This adduct subsequently undergoes an intramolecular [3+2] cycloaddition, a type of 1,5-dipolar cyclization, to furnish the 1,5-disubstituted tetrazole ring. nih.govluxembourg-bio.com The driving force for this final cyclization is the formation of the stable aromatic tetrazole ring.

An alternative pathway could involve the formation of an imidoyl azide intermediate, which then cyclizes to the tetrazole. nih.gov The specific mechanism may be influenced by the reaction conditions and the nature of the substituents on the reactants.

Other Significant Organic Transformations

Beyond the synthesis of imidazoles and tetrazoles, this compound serves as a valuable precursor for a variety of other important heterocyclic systems.

As a Precursor for Pyrimidine (B1678525) Derivatives

This compound, and its S-alkyl analogues are widely used in the synthesis of pyrimidine derivatives. A common and efficient method involves the condensation of S-alkylisothioureas with β-dicarbonyl compounds, such as β-ketoesters. orgsyn.org This reaction provides a direct route to 4-pyrimidone-2-thioethers, which are versatile intermediates for further functionalization. orgsyn.org

The reaction typically proceeds in a one-pot manner under sequential base- and acid-mediated conditions. The base promotes the initial condensation between the S-alkylisothiourea and the β-ketoester, while the acid facilitates the subsequent cyclization and dehydration to form the pyrimidine ring. The use of different S-alkylisothioureas and β-ketoesters allows for the synthesis of a wide range of substituted pyrimidines. For example, employing S-methylisothiourea can sometimes lead to demethylation, a side reaction that can be prevented by using bulkier S-alkyl groups. orgsyn.org

The resulting 4-pyrimidone-2-thioethers can be further modified at the 2-position (alkylthio group) and the 4-position (hydroxy group), making them valuable building blocks in medicinal chemistry. orgsyn.org

Table 1: Synthesis of Pyrimidine Derivatives from S-Alkylisothioureas and β-Ketoesters

| S-Alkylisothiourea | β-Ketoester | Product | Yield (%) | Reference |

|---|---|---|---|---|

| S-Methylisothiourea | Ethyl acetoacetate | 2-(Methylthio)-6-methylpyrimidin-4(3H)-one | - | orgsyn.org |

| S-Ethylisothiouronium iodide | Ethyl benzoylacetate | 2-(Ethylthio)-6-phenylpyrimidin-4(3H)-one | 85 | orgsyn.org |

Note: The yields are as reported in the cited literature and may vary depending on the specific reaction conditions.

Formation of β-Enaminones and Oxadiazoles

While direct synthesis of β-enaminones from this compound is not extensively documented, the general synthesis of β-enaminones involves the reaction of β-dicarbonyl compounds with amines. nih.govacgpubs.orgresearchgate.netorganic-chemistry.org It is plausible that under specific conditions, this compound could act as the amine component in such reactions. β-Enaminones are valuable synthetic intermediates due to their dual electrophilic and nucleophilic character. researchgate.net

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives can be achieved from thiosemicarbazide (B42300) precursors. luxembourg-bio.comjchemrev.comnih.gov Thiosemicarbazides can be prepared by reacting hydrazides with isothiocyanates. luxembourg-bio.com The subsequent cyclodesulfurization of the thiosemicarbazide, often promoted by a coupling reagent, leads to the formation of the 2-amino-1,3,4-oxadiazole ring. luxembourg-bio.com Given that this compound is a derivative of thiourea, its reaction with a suitable hydrazine (B178648) derivative could potentially lead to a precursor for oxadiazole synthesis.

Table 2: General Methods for the Synthesis of β-Enaminones and Oxadiazoles

| Product | General Precursors | Key Reaction Type | Reference |

|---|---|---|---|

| β-Enaminone | β-Dicarbonyl compound, Amine | Condensation | nih.govacgpubs.orgresearchgate.netorganic-chemistry.org |

Reactions Leading to Quinoxalines

The synthesis of quinoxaline (B1680401) derivatives typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. While there is no direct evidence of this compound being a primary building block for the quinoxaline core in the literature reviewed, it can be incorporated into quinoxaline structures through other reactions. For example, a carbamimidothioic acid ester derivative of quinoxaline has been synthesized by the reaction of 2-chloro-3-methylquinoxaline (B189447) with thiourea. nih.gov This reaction demonstrates the nucleophilic character of thiourea in substituting the chloro group on the quinoxaline ring, followed by S-alkylation to form the carbamimidothioic acid ester moiety.

Derivatization Strategies and Structure Reactivity Relationships of Carbamimidothioic Acid, Methyl Ester Analogues

Synthesis of Diverse N-Substituted Carbamimidothioate Derivatives

The introduction of substituents onto the nitrogen atoms of the carbamimidothioic acid, methyl ester core is a primary strategy for creating a diverse library of analogues. These substitutions can range from simple alkyl chains to complex aromatic and heterocyclic systems, each imparting unique properties to the resulting molecule.

Aromatic and Heterocyclic Functionalization

The incorporation of aromatic and heterocyclic moieties onto the carbamimidothioate scaffold is a key strategy for generating structural diversity. A prevalent method involves the reaction of an appropriately substituted amine with a suitable precursor. For instance, reacting dimethyl N-cyanodithioiminocarbonate with various arylamines in refluxing ethanol (B145695) has been shown to produce methyl N-aryl-N′-cyanocarbamimidothioates in good yields. researchgate.net This approach is versatile, allowing for the introduction of a wide range of aromatic systems.

A direct approach for heterocyclic functionalization involves the nucleophilic substitution of a leaving group on a heterocycle with a thiourea (B124793) derivative. A notable example is the synthesis of carbamimidothioic acid (3-methyl-2-quinoxalinyl) ester hydrochloride. This is achieved by reacting 2-chloro-3-methylquinoxaline (B189447) with thiourea in acetone. The reaction proceeds via nucleophilic attack of the thiourea sulfur atom on the electron-deficient carbon of the quinoxaline (B1680401) ring, displacing the chloride and forming the isothiouronium salt. nih.gov This method highlights a direct pathway to link complex heterocyclic systems to the carbamimidothioate core.

Below is a table summarizing synthetic approaches for aromatic and heterocyclic functionalization:

Table 1: Synthetic Methods for N-Aromatic and N-Heterocyclic Derivatives

| Precursor 1 | Precursor 2 | Conditions | Product Type |

|---|---|---|---|

| Dimethyl N-cyanodithioiminocarbonate | Arylamine | Refluxing Ethanol | Methyl N-aryl-N′-cyanocarbamimidothioate researchgate.net |

| 2-Chloro-3-methylquinoxaline | Thiourea | Acetone, Reflux | Quinoxalinyl-isothiouronium salt nih.gov |

Aliphatic and Alicyclic Substituent Incorporation

Similar synthetic principles apply to the incorporation of aliphatic and alicyclic groups. The reaction between dimethyl N-cyanodithioiminocarbonate and various alkylamines is an effective method for producing methyl N-alkyl-N′-cyanocarbamimidothioates. researchgate.net This reaction provides a straightforward route to derivatives bearing linear, branched, or cyclic alkyl chains.

Another general and powerful method is the direct S-alkylation of an N-substituted thiourea. N-substituted thioureas, which can be prepared from the corresponding isothiocyanates and amines, are readily alkylated on the sulfur atom by agents like methyl iodide to yield the respective S-methylisothiouronium salts. organic-chemistry.org For example, reacting N,N,N′-tribenzylthiourea, formed from benzyl (B1604629) isothiocyanate and dibenzylamine (B1670424), with methyl iodide would yield the corresponding S-methylated product. nih.gov This two-step process allows for the incorporation of a wide variety of aliphatic and alicyclic groups by selecting the appropriate starting amine.

The following table outlines methods for incorporating non-aromatic substituents:

Table 2: Synthetic Methods for N-Aliphatic and N-Alicyclic Derivatives

| Precursor 1 | Precursor 2 | Conditions | Product Type |

|---|---|---|---|

| Dimethyl N-cyanodithioiminocarbonate | Alkylamine | Refluxing Ethanol | Methyl N-alkyl-N′-cyanocarbamimidothioate researchgate.net |

| N-Substituted Thiourea | Methyl Iodide | Not specified | S-Methyl-N-substituted isothiouronium salt organic-chemistry.org |

Isosteric and Bioisosteric Analogues

Isosteric and bioisosteric modifications involve the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties. This strategy is fundamental in medicinal chemistry for fine-tuning the biological activity and properties of a lead compound.

Phenylmethyl Ester Salts and N,N'-Tetramethyl Derivatives

A common isosteric replacement for the methyl ester group is the phenylmethyl (benzyl) group. Carbamimidothioic acid, phenylmethyl ester, is commonly prepared and handled as its hydrochloride or hydrobromide salt. These salts, also known as S-benzylisothiourea salts, are synthesized by the reaction of thiourea with a benzyl halide, such as benzyl chloride or benzyl bromide.

The synthesis of fully N-methylated derivatives, such as N,N,N',N'-tetramethyl-S-methylisothiouronium salts, can be inferred from standard methylation procedures. The process would start with N,N,N',N'-tetramethylthiourea. nih.gov This precursor can then be reacted with a methylating agent like methyl iodide. The lone pair of electrons on the sulfur atom acts as a nucleophile, attacking the methyl group of methyl iodide to form the stable N,N,N',N'-tetramethyl-S-methylisothiouronium iodide salt. rsc.org

Quinoxaline-Isoselenourea Analogues and Comparative Reactivity

A bioisosteric analogue of an isothiourea is an isoselenourea, where the sulfur atom is replaced by a selenium atom. The synthesis of a quinoxaline-isoselenourea analogue would parallel the synthesis of its sulfur counterpart. The reaction would involve combining 2-chloroquinoxaline (B48734) with selenourea (B1239437) instead of thiourea. nih.gov

The reactivity of isoselenoureas is generally greater than that of the corresponding isothioureas. Selenium is larger and more polarizable than sulfur, making the C-Se bond weaker and longer than the C-S bond. This results in the selenourea moiety being a better leaving group. Furthermore, selenium's lower electronegativity compared to sulfur can increase the nucleophilicity of the adjacent nitrogen atoms. In the context of isothiourea-catalyzed reactions, isoselenourea catalysts have been shown to provide access to alternative reaction pathways and enhanced reactivity, underscoring the significant impact of this bioisosteric substitution. researchgate.net

Impact of Structural Modifications on Chemical Behavior

The structural modifications detailed in the preceding sections have a profound impact on the chemical behavior and reactivity of the this compound core. These changes are primarily governed by electronic and steric effects.

Electronic Effects: The nature of the N-substituent dramatically alters the electron density distribution within the molecule. numberanalytics.com

Electron-donating groups (EDGs) , such as alkyl groups, increase the electron density on the nitrogen atoms and, through resonance, on the sulfur atom. This enhances the nucleophilicity of the molecule but can decrease the reactivity of the scaffold in reactions where it acts as an electrophile (e.g., after protonation or acylation). libretexts.orglibretexts.org

Electron-withdrawing groups (EWGs) , such as aryl or cyano groups, decrease the electron density of the isothiourea core. libretexts.orglibretexts.org N-aryl substituents, for example, can delocalize the nitrogen lone pair into the aromatic ring, reducing the nucleophilicity of the nitrogen. This withdrawal of electron density makes the scaffold more acidic and can enhance its reactivity toward nucleophilic attack. Studies on related N-arylacrylamides show a clear correlation where EWGs on the aryl ring increase reaction rates with nucleophiles. nih.gov

Steric Effects: The size of the substituents on the nitrogen atoms can hinder the approach of reactants to the core functional group. youtube.comyoutube.comyoutube.com

Bulky aliphatic groups (e.g., tert-butyl) or ortho-substituted aryl rings can shield the nitrogen and sulfur atoms, slowing down reactions that require nucleophilic attack at these sites or at the central carbon. youtube.com This steric hindrance can be a dominant factor, sometimes overriding electronic effects. For example, while activating groups generally direct electrophilic aromatic substitution to the ortho and para positions, significant steric bulk can favor the less hindered para position almost exclusively. youtube.com

The interplay of these effects is summarized in the table below.

Table 3: Influence of Structural Modifications on Reactivity

| Modification | Primary Effect | Impact on Chemical Behavior |

|---|---|---|

| N-Alkyl Substitution | Electronic (Donating) | Increases nucleophilicity of N and S atoms. youtube.com |

| N-Aryl Substitution | Electronic (Withdrawing) | Decreases nucleophilicity; increases acidity of N-H protons. nih.gov |

| N-Cyano Substitution | Electronic (Withdrawing) | Significantly decreases electron density of the core. researchgate.net |

| S-Benzyl vs. S-Methyl | Steric / Electronic | Minor electronic difference; potential for different crystal packing or solubility. |

| Isoselenourea vs. Isothiourea | Electronic / Bond Strength | C-Se bond is weaker/longer than C-S; selenourea is a better leaving group. researchgate.net |

Steric and Electronic Effects on Reaction Regioselectivity

The this compound moiety possesses two primary nucleophilic centers: the sulfur atom and the nitrogen atoms of the amidine group. The regioselectivity of its reactions with electrophiles is a direct consequence of the electronic and steric environment surrounding these centers, which can be modulated by the nature of the substituents on the nitrogen atoms.

Electronic Effects:

The nucleophilicity of the sulfur and nitrogen atoms is significantly influenced by the electronic nature of the substituents on the amidine nitrogens. Electron-donating groups (EDGs) increase the electron density on both the nitrogen and sulfur atoms, thereby enhancing their nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to reduced nucleophilicity. researchgate.net

The relative nucleophilicity of the sulfur versus the nitrogen atoms is a subject of nuanced electronic control. While the sulfur atom is generally considered a soft nucleophile, favoring reactions with soft electrophiles, the nitrogen atoms are harder nucleophiles. The electronic character of the N-substituents can fine-tune this balance. For instance, in N,N'-disubstituted thioureas, the nature of these substituents plays a crucial role in their reactivity towards various reagents. rsc.org

Steric Effects:

Steric hindrance plays a pivotal role in directing the outcome of reactions involving this compound and its derivatives. Bulky substituents on the nitrogen atoms can impede the approach of an electrophile to the nitrogen centers, thereby favoring reaction at the less sterically encumbered sulfur atom. This principle is fundamental in understanding the regioselectivity of S-alkylation versus N-alkylation of isothioureas.

The interplay between steric and electronic effects is critical. While electronic effects might favor N-alkylation in some instances, significant steric bulk on the nitrogen substituents can override this preference, leading to exclusive S-alkylation. nih.gov This competition is a key consideration in the design of synthetic strategies involving these compounds.

The following table summarizes the expected influence of substituents on the regioselectivity of reactions with electrophiles:

| Substituent Type on Nitrogen | Electronic Effect on Nucleophilicity | Steric Effect at Nitrogen | Predicted Major Product with Alkyl Halides |

| Small Alkyl (e.g., -CH₃) | Electron-donating (increases) | Low | Mixture of N- and S-alkylation |

| Bulky Alkyl (e.g., -t-Bu) | Electron-donating (increases) | High | Predominantly S-alkylation |

| Aryl (e.g., -Ph) | Electron-withdrawing (decreases) | Moderate | S-alkylation favored |

| Acyl (e.g., -COCH₃) | Strong electron-withdrawing (decreases) | Moderate | S-alkylation favored |

Conformationally Restricted Analogues

To better understand the structure-activity relationships and to lock the molecule into a specific bioactive conformation, conformationally restricted analogues of this compound have been synthesized. These analogues are typically cyclic structures that incorporate the isothiourea moiety within a ring system.

One important class of such analogues is the 2-imino-1,3-thiazines . These are six-membered heterocyclic compounds containing the core structure of a cyclic S-methylisothiourea. The synthesis of 1,3-thiazines can be achieved through various methods, including condensation and cycloaddition reactions. pharmacophorejournal.com The reactivity of these cyclic systems can differ significantly from their acyclic counterparts due to the conformational constraints imposed by the ring. researchgate.netnih.gov

The conformational analysis of these cyclic analogues is crucial for understanding their reactivity. For instance, studies on related cyclic systems like 3-methyltetrahydro-1,3-oxazine have shown the existence of multiple chair and twist conformers, with the interconversion pathways influencing their chemical behavior. researchgate.net Similar principles apply to 2-imino-1,3-thiazines, where the ring conformation will dictate the accessibility of the nitrogen and sulfur atoms to incoming reagents.

The synthesis of substituted 1,3-thiazines allows for a systematic investigation of how changes in the ring substitution pattern affect their biological activity and chemical reactivity. For example, derivatives of benzo-1,4-thiazine-3-carboxylic acid have been synthesized and their reactivity explored. beilstein-journals.org

The following table provides examples of conformationally restricted analogues and their general synthetic approaches:

| Analogue Class | Ring Size | General Synthetic Approach | Key Feature |

| 2-Imino-1,3-thiazolidines | 5-membered | Reaction of β-aminoalcohols with isothiocyanates | Five-membered ring restricts conformational freedom |

| 2-Imino-1,3-thiazines | 6-membered | Condensation of α,β-unsaturated ketones with thiourea | Six-membered ring with various possible conformations (chair, boat) |

| Benzo-1,4-thiazines | Fused 6-membered | Reaction of 2-aminothiophenols with α-halo ketones | Fused aromatic ring provides rigidity and electronic influence |

The study of these conformationally restricted analogues, in conjunction with the analysis of steric and electronic effects in their acyclic precursors, provides a comprehensive understanding of the structure-reactivity relationships within this class of compounds. This knowledge is instrumental in the rational design of novel derivatives with tailored chemical and biological properties.

Applications of Carbamimidothioic Acid, Methyl Ester in Advanced Synthetic Chemistry and Chemical Biology Research

Advanced Building Block for Complex Organic Synthesis

S-methylisothiourea serves as a fundamental C1 and N2 building block in organic synthesis. Its utility stems from the isothiourea moiety, which can be viewed as a masked guanidine (B92328) group, a common substructure in many biologically active compounds and complex natural products. The S-methyl group acts as a good leaving group, facilitating reactions with nucleophiles, or it can be retained in the final structure.

Construction of Nitrogen-Rich Heterocyclic Scaffolds

A primary application of S-methylisothiourea is in the synthesis of nitrogen-containing heterocycles, which are foundational scaffolds in medicinal chemistry and agrochemicals. msesupplies.comopenmedicinalchemistryjournal.comsigmaaldrich.com The compound provides a reliable guanidinyl or amidinyl fragment that can be cyclized with various bifunctional reagents. For instance, it is a key intermediate in the industrial production of important pharmaceuticals and fungicides. chemicalbook.comgoogle.com The reaction typically involves the condensation of S-methylisothiourea with a 1,3-dielectrophile, where the nucleophilic nitrogen atoms of the isothiourea attack the electrophilic centers, leading to ring formation and subsequent elimination of methanethiol. This strategy is employed in the synthesis of various heterocyclic systems, including pyrimidines and triazines.

One prominent example is its use as a precursor for synthesizing substituted pyrimidines, a core structure in many bioactive molecules. The general approach involves reacting S-methylisothiourea with a β-dicarbonyl compound or its equivalent. This reaction provides a direct route to 2-aminopyrimidines after the cyclization and elimination of methanethiol.

Table 1: Examples of Heterocyclic Scaffolds Derived from S-Methylisothiourea Intermediates This table summarizes key heterocyclic compounds for which S-methylisothiourea is a known synthetic precursor.

| Heterocyclic Product | Class of Compound | Synthetic Utility |

| 5-Fluorouracil | Antimetabolite | Anticancer Drug chemicalbook.com |

| Carbendazim | Benzimidazole | Systemic Fungicide chemicalbook.com |

| Guanethidine | Guanidine Derivative | Antihypertensive Drug google.com |

| Dimethirimol | Pyrimidine (B1678525) | Fungicide google.com |

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are highly valued for their efficiency and atom economy. organic-chemistry.orgtcichemicals.com While specific named MCRs featuring S-methylisothiourea as a canonical starting material are not as common as for other reagents, its functional group array makes it an ideal candidate for such transformations. Thioureas and their derivatives are well-established components in MCRs, particularly for the synthesis of dihydropyrimidinones in reactions like the Biginelli reaction. scielo.brresearchgate.net

S-methylisothiourea can act as the "A-B" component in A+B+C MCRs, providing the core N-C-N amidine fragment. Its reaction with an aldehyde and an active methylene (B1212753) compound, for example, could in principle lead to complex heterocyclic structures in a one-pot synthesis, mirroring the logic of established MCRs. nih.gov This potential allows for the rapid generation of molecular diversity and the construction of complex, drug-like molecules from simple and readily available precursors. diva-portal.org

Probing Molecular Interactions in Biochemical Systems

Beyond its role in synthesis, S-methylisothiourea, often used as its hemisulfate salt (SMT), has proven to be an invaluable tool in chemical biology for studying molecular interactions within complex biochemical systems. Its ability to selectively interact with specific enzymes allows researchers to dissect cellular pathways and understand disease mechanisms.

Studies on Enzyme Activity Modulation and Metabolic Pathway Influences

S-methylisothiourea is most renowned as a potent and selective inhibitor of nitric oxide synthase (NOS) enzymes. These enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in numerous physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed, iNOS is expressed in response to inflammatory stimuli, and its overproduction of NO is implicated in the pathophysiology of inflammation and septic shock. nih.gov

S-methylisothiourea demonstrates significant selectivity for the iNOS isoform over the eNOS isoform. This selectivity is crucial for a research tool, as it allows for the inhibition of pathological NO production by iNOS without disrupting the essential physiological functions of eNOS, such as the regulation of blood pressure. nih.gov Studies have shown that S-methylisothiourea is significantly more potent at inhibiting iNOS compared to other classical NOS inhibitors like N-methyl-L-arginine. nih.gov This potent inhibition directly modulates the metabolic pathways dependent on NO signaling. For instance, in a study involving iron-overloaded rats, administration of S-methylisothiourea significantly reduced serum levels of creatinine (B1669602) and blood urea (B33335) nitrogen (BUN), which are key markers of kidney function, suggesting it can mitigate certain aspects of organ damage linked to iNOS activity. nih.gov

Interaction with Biological Macromolecules (e.g., proteins, nucleic acids)

The mechanism of enzyme inhibition by S-methylisothiourea involves its direct interaction with the iNOS protein. It functions as a competitive inhibitor at the L-arginine binding site of the enzyme. nih.govnih.gov L-arginine is the natural substrate for NOS, and S-methylisothiourea, being a structural analogue, competes with L-arginine for access to the catalytic site, thereby preventing the synthesis of NO. This competitive binding has been demonstrated in experiments where the inhibitory effects of S-methylisothiourea can be reversed by the addition of excess L-arginine. nih.gov

The interaction is highly specific to the enzyme's active site. There is limited evidence of significant interactions with other types of biological macromolecules like nucleic acids; its primary role as a molecular probe is centered on its well-characterized binding to NOS proteins. The potency and selectivity of this interaction are highlighted by comparative inhibition data.

Table 2: Comparative Inhibition of Nitric Oxide Synthase (NOS) Isoforms This table presents the relative potency of S-methylisothiourea (SMT) and other inhibitors on inducible NOS (iNOS) from activated macrophages and endothelial NOS (eNOS) from bovine aortic endothelial cells. Data is derived from studies by Southan et al. nih.gov

| Inhibitor | Potency on iNOS (EC50) | Potency on eNOS | Selectivity Profile |

| S-methylisothiourea (SMT) | High (EC50 ~6 µM) | Moderate (equipotent with MeArg) | Preferential for iNOS |

| NG-methyl-L-arginine (MeArg) | Moderate | Moderate | Non-selective |

| S-ethylisothiourea (ethyl-TU) | High | High | Non-selective |

| S-aminoethylisothiourea | High | Low | Highly selective for iNOS |

Note: Lower EC50 values indicate higher potency.

Use in Biochemical Assays for Elucidating Cellular Mechanisms

Given its potent and selective inhibitory profile, S-methylisothiourea is widely used as a standard tool in a variety of biochemical assays designed to elucidate the role of iNOS in cellular and physiological processes. nih.govnih.gov By inhibiting iNOS, researchers can observe the downstream consequences and thereby infer the function of the enzyme in a particular system.

For example, S-methylisothiourea has been used in cell-based assays with J774.2 macrophages activated by bacterial endotoxin. nih.gov In these experiments, its addition leads to a dose-dependent reduction in nitrite (B80452) production, which is a stable metabolite of NO and a marker of iNOS activity. Such assays are fundamental for screening new potential anti-inflammatory compounds or for studying the signaling cascades that lead to iNOS induction. Furthermore, it has been used in animal models to probe the systemic effects of iNOS inhibition. In a rat model of iron overload, S-methylisothiourea was administered to test the hypothesis that iNOS-derived NO contributes to kidney tissue damage. nih.gov Its ability to improve kidney function markers in this model provided valuable insight into the pathological mechanisms at play.

Table 3: Examples of S-Methylisothiourea in Biochemical Assays This table summarizes specific research applications of S-methylisothiourea as a tool to investigate cellular mechanisms.

| Assay System / Model | Pathway Investigated | Key Finding Attributed to SMT Use | Reference |

| Activated J774.2 Macrophages | Inflammatory NO Production | Demonstrated potent, competitive inhibition of iNOS activity at the L-arginine site. | nih.gov |

| Iron-Overload Rat Model | iNOS-mediated Kidney Damage | SMT attenuated the rise in serum creatinine and BUN, indicating a role for iNOS in renal dysfunction. | nih.gov |

| Rat Renal Brush Border Membranes | L-arginine Transport | Used as a comparator to show certain NOS inhibitors also affect substrate transport. | nih.gov |

Contributions to Prebiotic Chemistry

The potential role of Carbamimidothioic acid, methyl ester in the context of prebiotic chemistry is not documented in the existing scientific literature. Prebiotic chemistry seeks to understand the chemical origins of life, focusing on the formation of life's building blocks, such as amino acids and nucleotides, from simpler molecules under plausible early Earth conditions. While various sulfur-containing compounds and condensation reactions are central to many prebiotic theories, a specific role for this compound has not been identified.

There is no available research to suggest that this compound plays a role in prebiotic condensation reactions for the formation of N-containing organic molecules.

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are fundamental to the formation of biopolymers such as peptides and nucleic acids. nih.govmdpi.com Various condensing agents have been proposed to facilitate these reactions in a prebiotic aqueous environment, including cyanamide (B42294) and polyphosphates. researchgate.net

Thiourea (B124793), a related compound, has been implicated in prebiotic synthesis, for instance, in a proposed pathway to purine (B94841) deoxyribonucleosides through the formation of 8-mercaptoadenine. nih.gov This suggests that sulfur-containing compounds are of interest in the field. However, the specific contributions of this compound to these or similar condensation pathways have not been investigated or reported. The reactivity of its thioamide and methyl ester functionalities could theoretically participate in various chemical transformations, but its specific involvement in forming nitrogen-containing organic molecules under prebiotic conditions remains a matter of speculation, unsupported by current research findings.

Computational and Theoretical Chemistry Studies of Carbamimidothioic Acid, Methyl Ester

Electronic Structure and Bonding Analysis

The analysis of electronic structure and bonding provides fundamental information about the stability, reactivity, and properties of a molecule. For Carbamimidothioic acid, methyl ester and its derivatives, computational methods such as Density Functional Theory (DFT) are instrumental in elucidating these characteristics.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a standard method for investigating the ground state properties of organic molecules. These calculations can accurately predict molecular geometries, energies, and the distribution of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity.

In studies of related compounds, such as derivatives of S-methylisothiourea, DFT calculations have been employed to understand stability and electronic properties. For instance, in the context of synthesizing spirocyclic frameworks, DFT calculations at the wB97XD/def2tzvp level were used to determine the relative free energies of reaction intermediates. mdpi.com These calculations revealed that a desired rearranged product was 8.1 kJ/mol less stable than its precursor in the gas phase, highlighting a significant thermodynamic barrier to the synthetic route. mdpi.com

Furthermore, DFT has been used to analyze the electronic structure of Blatter radicals derived from the cyclization of N-arylguanidines, which are themselves synthesized from S-methylisothiourea. nih.gov These studies correlate DFT-calculated oxidation potentials with experimental electrochemical data and use the calculated HOMO-LUMO gaps to explain the electronic transitions observed in UV-Vis spectra. nih.gov For example, it was found that electron-donating substituents at the C(3) position of the triazine ring destabilize the β-HOMO, leading to a narrowing of the HOMO-LUMO gap. nih.gov

| Compound/System | DFT Method | Calculated Property | Finding | Source |

|---|---|---|---|---|

| Spirocyclic intermediate precursor (bis-BOC protected) | wB97XD/def2tzvp | Relative Free Energy (ΔG) | Rearranged product is 8.1 kJ/mol less stable than the reactant. | mdpi.com |

| C(3)-substituted Blatter Radicals | DFT (unspecified) | Oxidation Potentials | Good correlation between calculated and experimental E₁/₂ values. | nih.gov |

Molecular Electrostatic Potential (MEP) and Charge Density Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, where negative potential regions (typically colored red) are susceptible to electrophilic attack, and positive regions (blue) are prone to nucleophilic attack. The charge density distribution provides a quantitative measure of the electron distribution and bonding characteristics within the molecule.

While specific MEP maps and detailed charge density analyses for the parent this compound were not found in the provided search results, these analyses are routinely applied to understand reactivity in related heterocyclic systems. For example, in studies of other nitrogen- and sulfur-containing compounds, MEP analysis helps identify the most basic nitrogen atom or the most acidic proton, guiding the understanding of intermolecular interactions and reaction pathways. researchgate.netlookchem.com The charge density distribution, often analyzed through methods like Quantum Theory of Atoms in Molecules (QTAIM), can characterize the nature of chemical bonds (e.g., covalent vs. ionic character) and identify non-covalent interactions that stabilize molecular structures.

Reaction Mechanism Elucidation and Prediction

Theoretical calculations are crucial for elucidating complex reaction mechanisms, identifying transient intermediates, and characterizing the high-energy transition states that govern reaction rates and outcomes.

Transition State Characterization for Cyclization Reactions

This compound and its derivatives are versatile precursors for the synthesis of various heterocyclic compounds through cyclization reactions. Understanding the mechanisms of these reactions requires the characterization of the relevant transition states.

Computational studies have explored the cyclization of N-arylguanidines, prepared from S-methylisothiourea, into benzo[e] mdpi.comnih.govresearchgate.nettriazine-1-oxides. nih.gov This transformation proceeds via a base-induced intramolecular cyclization. nih.gov DFT calculations are instrumental in mapping the potential energy surface of such reactions, allowing for the identification of the transition state structure and the calculation of the activation energy barrier.

In a related context, the stereochemical outcome of [3+3] cycloaddition reactions involving isothiourea derivatives has been rationalized through DFT calculations. smolecule.com These studies show that the stereoselectivity is determined during the carbon-carbon bond formation step. The transition state is stabilized by specific non-covalent interactions, such as C-H···O hydrogen bonds between the catalyst's chiral substituents and the substrate, with electrostatic interactions providing a significant stabilizing contribution of 12.5-23 kcal/mol. smolecule.com Chalcogen bonding between the sulfur atom of the isothiourea catalyst and oxygen atoms of the substrate has also been identified as a key stabilizing interaction in the transition state. smolecule.com

Rationalization of Reaction Regioselectivity through DFT

Many reactions involving multifunctional substrates can yield multiple constitutional isomers (regioisomers). DFT calculations can effectively rationalize and predict the observed regioselectivity by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest energy transition state is favored, leading to the major product.

While DFT is a powerful tool for this purpose, as demonstrated in studies of modified Mannich reactions on other heterocyclic systems, specific computational studies rationalizing the reaction regioselectivity of this compound were not identified in the search results. nih.gov In principle, such studies would involve calculating the energies of transition states for attack at different nucleophilic or electrophilic centers on the molecule to predict the most likely product isomer.

Molecular Interaction Modeling

Molecular interaction modeling, often employing molecular dynamics (MD) simulations and docking, investigates how a molecule interacts with its environment, such as solvent molecules, receptors, or other substrates. These simulations provide a dynamic view of intermolecular forces and binding events.

Derivatives of S-methylisothiourea are known inhibitors of nitric oxide synthase (NOS). Molecular modeling has been extensively used to understand how these inhibitors bind to the enzyme's active site. itn.pt For example, molecular docking and free energy perturbation (FEP) calculations were performed on rhenium(I) complexes containing S-methylisothiourea moieties to study their interaction with the inducible nitric oxide synthase (iNOS) isoform. itn.pt These theoretical studies can predict the binding pose of the inhibitor and calculate its binding affinity, which can then be compared with experimental inhibition constants (Kᵢ values). itn.pt

Molecular dynamics simulations further reveal the dynamic behavior of the inhibitor within the active site. RMSD plots from MD trajectories show that complexes can undergo conformational changes upon binding. itn.pt These models highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for potent and selective inhibition. Such insights are invaluable for the rational design of new and more effective enzyme inhibitors based on the S-methylisothiourea scaffold.

In Silico Studies of Ligand-Target Recognition in Model Systems

In silico methods are instrumental in predicting and analyzing the interactions between a ligand, such as this compound, and its biological targets. longdom.org These computational techniques, including molecular docking, are essential for identifying potential protein partners and understanding the structural basis of inhibition. longdom.org

This compound is a known inhibitor of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide. There are three main isoforms of NOS: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Dysregulation of NOS activity is implicated in various pathological conditions. Designing inhibitors that can selectively target a specific NOS isozyme is a significant challenge due to the highly conserved nature of their active sites. rcsb.org

A key approach in studying ligand-target recognition is through molecular docking simulations. These simulations predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. The crystal structure of human inducible nitric oxide synthase (iNOS) in complex with S-ethylisothiourea (SEITU), a close analog of this compound, has been resolved (PDB ID: 4NOS). rcsb.org This structural information provides a valuable template for understanding the binding mode of S-methylisothiourea.

In the crystal structure of the iNOS-SEITU complex, the inhibitor binds within a narrow cleft in the active site, which also contains the heme group and the cofactor tetrahydrobiopterin. rcsb.org A crucial interaction is the formation of hydrogen bonds between the inhibitor and a conserved glutamate (B1630785) residue (Glu377 in iNOS). rcsb.org The active sites of iNOS and eNOS are nearly identical, yet subtle structural differences can be exploited for the design of isozyme-selective inhibitors. rcsb.org

Computational docking studies can be employed to model the interaction of this compound with the active site of iNOS. By using the 4NOS crystal structure as a template, the methyl ester can be docked into the active site to predict its binding orientation and interactions with key amino acid residues. These studies can help in understanding the molecular basis for its inhibitory activity and selectivity.

Table 1: Key Interacting Residues in Ligand-Target Recognition of S-Alkylisothioureas with iNOS

| Interacting Residue (in iNOS) | Type of Interaction | Reference |

| Glutamate (Glu377) | Hydrogen Bonding | rcsb.org |

| Tryptophan (Trp366) | Hydrogen Bonding | rcsb.org |

| Methionine (Met368) | Conformational Interaction | rcsb.org |

| Heme Group | π-Stacking | rcsb.org |

This table is generated based on studies of related inhibitors and provides a predictive model for this compound.

Assessment of Intermolecular Binding Interactions

The assessment of intermolecular binding interactions is crucial for understanding the stability of a ligand-protein complex. These interactions are primarily non-covalent and include hydrogen bonds, van der Waals forces, and electrostatic interactions. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis can provide detailed insights into these interactions. mdpi.commdpi.com

The stability of crystalline structures of organic molecules is governed by a network of intermolecular interactions. nih.govnih.gov In the context of this compound, the presence of amino and thioether groups allows for a variety of intermolecular interactions. Hirshfeld surface analysis can be used to visualize and quantify these interactions in a crystal lattice. mdpi.com This method maps the closest distance from any point on the surface to nuclei inside and outside the surface, providing a fingerprint of the intermolecular contacts. nih.gov

For thiourea (B124793) derivatives, hydrogen bonding is a significant contributor to the stability of their crystal structures. The N-H groups can act as hydrogen bond donors, while the sulfur and nitrogen atoms can act as acceptors. The analysis of these interactions provides a deeper understanding of the solid-state properties of the compound.

Reduced-density gradient (RDG) analysis is another computational tool used to study non-covalent interactions. It allows for the visualization of repulsive and attractive interactions in real space, with different types of interactions represented by distinct colors. mdpi.com

Table 2: Predicted Intermolecular Interactions for this compound

| Interaction Type | Potential Donor/Acceptor Groups |

| Hydrogen Bonding | N-H (donor), N (acceptor), S (acceptor) |

| van der Waals Forces | Methyl group, molecular backbone |

| Dipole-Dipole Interactions | C=N bond, C-S bond |

This table is based on the functional groups present in the molecule and general principles of intermolecular forces.

Vibrational Spectra Prediction and Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. nih.gov The prediction of these spectra using computational methods, such as Density Functional Theory (DFT), is a powerful tool for assigning experimental vibrational bands to specific molecular motions. mdpi.com

DFT calculations can be used to optimize the geometry of this compound and compute its vibrational frequencies. The B3LYP functional with a suitable basis set, such as 6-311++G(d,p), is commonly used for such calculations. jmaterenvironsci.com The calculated frequencies can then be compared with experimental IR and Raman spectra to provide a detailed assignment of the observed bands.

The vibrational spectrum of a molecule is influenced by its structure and the nature of its chemical bonds. For this compound, key vibrational modes would include the stretching and bending vibrations of the N-H, C=N, C-S, and C-H bonds. The calculated potential energy distribution (PED) can be used to determine the contribution of different internal coordinates to each normal mode, aiding in the precise assignment of the vibrational bands.

For example, the N-H stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹. The C=N stretching vibration is expected to appear in the range of 1600-1690 cm⁻¹. The C-S stretching vibration usually occurs in the 600-800 cm⁻¹ region. DFT calculations can provide more precise predictions for these and other vibrational modes. researchgate.net